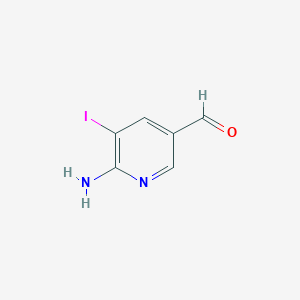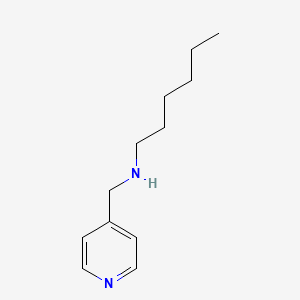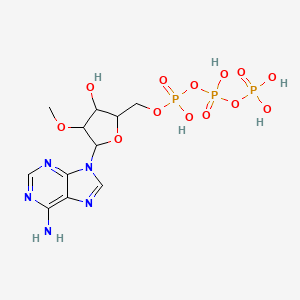
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is characterized by the presence of a nitrophenyl group attached to a deoxy sugar moiety, making it a unique derivative of hexopyranosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside typically involves the reaction of 4-nitrophenol with a suitable sugar derivative under specific conditions. The reaction often requires the use of catalysts and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as thiols and amines .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside has several scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study glycosidase activity.
Biology: The compound is employed in biochemical studies to investigate carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a model compound in drug development to explore potential therapeutic agents targeting glycosidases.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-nitrophenol, which can be quantitatively measured . This interaction helps in understanding enzyme specificity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 4-Nitrophenyl beta-D-glucopyranoside
Uniqueness
4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is unique due to the presence of the deoxy sugar moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its reactivity and interaction with enzymes, making it a valuable tool in specific biochemical assays .
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,5-diol |
InChI |
InChI=1S/C12H15NO7/c14-6-11-9(15)5-10(16)12(20-11)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2 |
Clave InChI |
WMLPDUAEJYTELC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(C1O)OC2=CC=C(C=C2)[N+](=O)[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)




